molecular formula C27H34N2O3S B12503736 N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide

Cat. No.: B12503736
M. Wt: 466.6 g/mol
InChI Key: BDOLMRSPMMSGQN-UHFFFAOYSA-N
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Description

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide is a complex organic compound with a unique structure that includes a tricyclo[3311~3,7~]decane moiety, a glycinamide backbone, and various substituents such as methylsulfonyl and dimethylphenyl groups

Preparation Methods

The synthesis of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]glycinamide involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically starts with the preparation of the tricyclo[331

    Tricyclo[3.3.1.1~3,7~]decane Core Synthesis: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclo[3.3.1.1~3,7~]decane structure.

    Glycinamide Backbone Introduction: The glycinamide backbone is introduced through a series of reactions, including amidation and protection/deprotection steps.

    Substituent Attachment: The final step involves the attachment of the 2,4-dimethylphenyl and methylsulfonyl groups to the glycinamide backbone, typically through nucleophilic substitution or coupling reactions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tricyclo[3.3.1.1~3,7~]decane core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure and reactivity make it a candidate for use in materials science and other industrial applications.

Mechanism of Action

The mechanism of action of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety.

    N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide: Lacks the tricyclo[3.3.1.1~3,7~]decane moiety and has a simpler phenyl group.

    N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(cyclohexyl)phenyl]glycinamide: Contains a cyclohexyl group instead of the tricyclo[3.3.1.1~3,7~]decane moiety.

The uniqueness of N2-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]glycinamide lies in its combination of the tricyclo[3.3.1.1~3,7~]decane core with the glycinamide backbone and the specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H34N2O3S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C27H34N2O3S/c1-18-4-9-25(19(2)10-18)29(33(3,31)32)17-26(30)28-24-7-5-23(6-8-24)27-14-20-11-21(15-27)13-22(12-20)16-27/h4-10,20-22H,11-17H2,1-3H3,(H,28,30)

InChI Key

BDOLMRSPMMSGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)S(=O)(=O)C)C

Origin of Product

United States

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